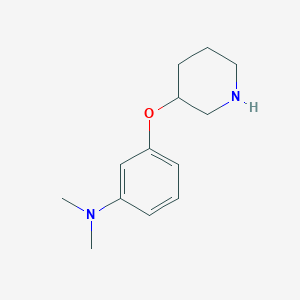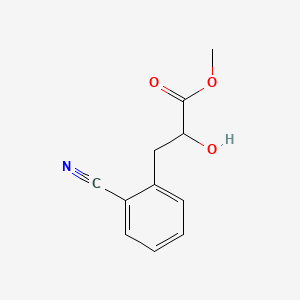
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of cyanophenyl derivatives This compound is characterized by the presence of a cyanophenyl group attached to a hydroxypropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate typically involves the reaction of 2-cyanobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistency and scalability.
化学反应分析
Types of Reactions
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of Methyl 3-(2-cyanophenyl)-2-oxopropanoate.
Reduction: Formation of Methyl 3-(2-aminophenyl)-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-cyanophenyl)-2-hydroxypropanoate
- Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate
- Methyl 3-(2-cyanophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the cyanophenyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
methyl 3-(2-cyanophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(13)6-8-4-2-3-5-9(8)7-12/h2-5,10,13H,6H2,1H3 |
InChI 键 |
JVYYOOBFZRXQHL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=CC=C1C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




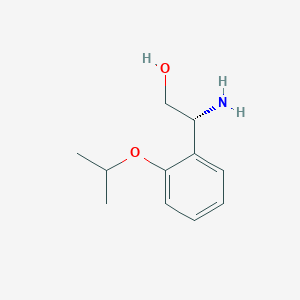
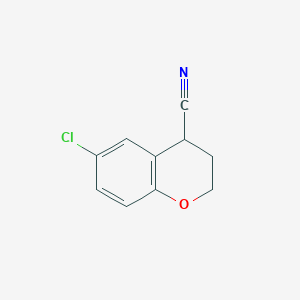
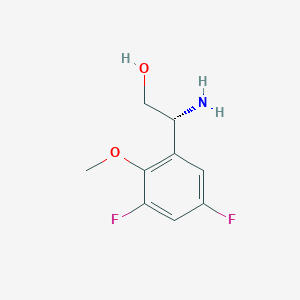

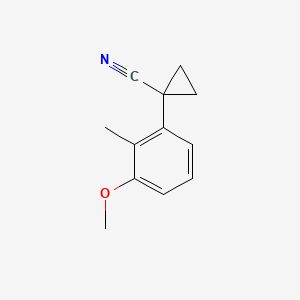

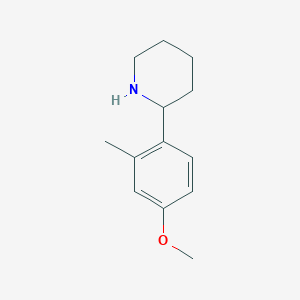


![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)

